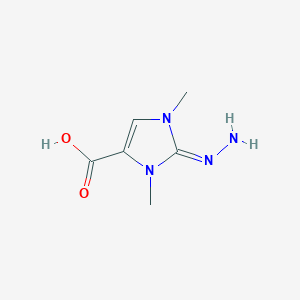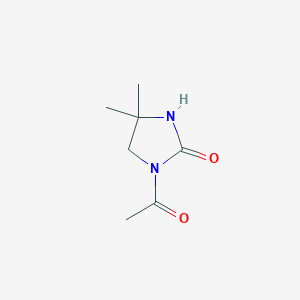
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with hydrazine derivatives. The reaction conditions often include the use of catalysts such as nickel, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound are generally based on scalable organic synthesis techniques. These methods ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
科学的研究の応用
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Uniqueness: 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its hydrazono group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H10N4O2 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
(2E)-2-hydrazinylidene-1,3-dimethylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H10N4O2/c1-9-3-4(5(11)12)10(2)6(9)8-7/h3H,7H2,1-2H3,(H,11,12)/b8-6+ |
InChIキー |
MWGWJSXOJKDOCY-SOFGYWHQSA-N |
異性体SMILES |
CN\1C=C(N(/C1=N/N)C)C(=O)O |
正規SMILES |
CN1C=C(N(C1=NN)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)







![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)
![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)

